Ethyl 3-(4-cyanophenyl)acrylate
Overview
Description
Ethyl 3-(4-cyanophenyl)acrylate is a compound that is structurally related to various acrylate derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. These compounds typically contain a cyano group and a phenyl group attached to an acrylate moiety, and they can participate in a variety of chemical reactions, including polymerization and condensation reactions .
Synthesis Analysis
The synthesis of ethyl 3-(4-cyanophenyl)acrylate-related compounds often involves condensation reactions or
Scientific Research Applications
General Uses
“Ethyl 3-(4-cyanophenyl)acrylate” is a type of (meth)acrylate . (Meth)acrylates are often used in the creation of reactive polymers . These polymers are cross-linked, insoluble, bead-structured resins that contain chemically reactive functional groups . They are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Specific Application: Corrosion Inhibition
One specific application of a similar compound, “(E)-ethyl 3-(4-methoxyphenyl)acrylate”, is in the field of corrosion inhibition . This compound was isolated from Kaempferia galanga extract and used to inhibit the corrosion of iron in a 1 M HCl solution . The experimental study was conducted with weight loss and electrochemical impedance measurements . Unfortunately, the specific results or outcomes of this study were not provided in the source .
General Applications of Acrylates
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .
- Dentistry and Biomedical Applications : Acrylate polymers are used in many biomedical applications .
- Cosmetics : Acrylates are used in cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive .
- Automobiles : Acrylates are used in oil seals and packaging that are related to automobiles .
General Applications of Acrylates
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .
- Dentistry and Biomedical Applications : Acrylate polymers are used in many biomedical applications .
- Cosmetics : Acrylates are used in cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive .
- Automobiles : Acrylates are used in oil seals and packaging that are related to automobiles .
Safety And Hazards
Ethyl 3-(4-cyanophenyl)acrylate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Cyanocinnamate | |
CAS RN |
62174-99-6 | |
Record name | Ethyl 4-Cyanocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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